molecular formula C12H22O2 B1345528 Cycloundecanecarboxylic acid CAS No. 831-67-4

Cycloundecanecarboxylic acid

Cat. No.: B1345528
CAS No.: 831-67-4
M. Wt: 198.3 g/mol
InChI Key: BHECNPOVJVTHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloundecanecarboxylic acid is an organic compound with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.3019 g/mol It is a carboxylic acid derivative of cycloundecane, characterized by a cycloalkane ring with an attached carboxyl group

Preparation Methods

Cycloundecanecarboxylic acid can be synthesized through several methods. One common synthetic route involves the bromination of cyclododecanone followed by the Favorskii rearrangement of 2-bromocyclododecanone . Another method includes the preparation of enamines from cyclododecanone and pyrrolidine, followed by reaction with diphenyl phosphorazidate and subsequent hydrolysis . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Cycloundecanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: The carboxyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms in the cycloalkane ring can be substituted with other functional groups through halogenation or other substitution reactions.

Common reagents used in these reactions include bromine for bromination, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cycloundecanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: It serves as a model compound for studying the behavior of cycloalkane carboxylic acids in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cycloundecanecarboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The cycloalkane ring provides a hydrophobic environment that can affect the compound’s solubility and reactivity.

Comparison with Similar Compounds

Cycloundecanecarboxylic acid can be compared with other similar compounds, such as cyclododecanecarboxylic acid and cyclodecanecarboxylic acid. These compounds share similar structural features but differ in the size of the cycloalkane ring. This compound is unique due to its specific ring size, which influences its chemical properties and reactivity.

Similar compounds include:

    Cyclododecanecarboxylic acid: A carboxylic acid derivative of cyclododecane.

    Cyclodecanecarboxylic acid: A carboxylic acid derivative of cyclodecane.

Each of these compounds has distinct properties and applications, making this compound a valuable compound for specific research and industrial purposes.

Properties

IUPAC Name

cycloundecanecarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c13-12(14)11-9-7-5-3-1-2-4-6-8-10-11/h11H,1-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHECNPOVJVTHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232171
Record name Cycloundecanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

831-67-4
Record name Cycloundecanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=831-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloundecanecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloundecanecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82299
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cycloundecanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cycloundecanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloundecanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
Cycloundecanecarboxylic acid
Reactant of Route 3
Cycloundecanecarboxylic acid
Reactant of Route 4
Cycloundecanecarboxylic acid
Reactant of Route 5
Cycloundecanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
Cycloundecanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.